molecular formula C15H24O B021176 Nonylphenol CAS No. 84852-15-3

Nonylphenol

Cat. No. B021176
CAS RN: 84852-15-3
M. Wt: 220.35 g/mol
InChI Key: SNQQPOLDUKLAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nonylphenol involves the alkylation of phenol, primarily through the Friedel-Crafts alkylation process. A detailed study by Boehme et al. (2010) highlights the synthesis of various nonylphenol isomers for biological and environmental studies. This work is crucial in understanding the chemical complexity of NP and its environmental relevance, as the structure of the nonyl side chain significantly influences its biological activity and degradation behavior (Boehme et al., 2010).

Molecular Structure Analysis

Nonylphenol isomers vary significantly in their molecular structure, which is a key factor in their environmental behavior and biological effects. The synthesis and identification of specific NP isomers, such as 4-(1,1,3,4-tetramethylpentyl)phenol and 4-(1-ethyl-1,3,3-trimethylbutyl)phenol, provide insight into the complex mixture of compounds present in commercial NP products. The molecular structure of these isomers affects their estrogenic activity and degradation in the environment (Boehme et al., 2010).

Chemical Reactions and Properties

Nonylphenol's environmental persistence is partly due to its chemical stability and resistance to degradation. Its ability to bioaccumulate and exert toxic effects, such as inducing apoptosis in cells through caspase-8 dependent mechanisms, is well documented (Yao et al., 2007). These properties underscore the environmental and health concerns associated with NP exposure.

Physical Properties Analysis

The physical properties of nonylphenol, such as low solubility and high hydrophobicity, contribute to its accumulation in environments with high organic content. These properties are pivotal in understanding NP's fate in the environment, as they influence its distribution between water, soil, and sediment phases, as well as its potential for bioaccumulation (Soares et al., 2008).

Chemical Properties Analysis

The chemical properties of NP, including its estrogenic activity, are a major concern. NP acts as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors, leading to a range of biological effects. The synthesis and characterization of NP isomers are essential for assessing their relative estrogenic potencies and understanding their mechanisms of action (Preuss et al., 2006).

Scientific Research Applications

  • Environmental Health Research : Nonylphenols are used to study environmental risks and their health repercussions, particularly in analytical chemistry and metrology related to environmental health (Rabouan et al., 2012).

  • Bioindicator for Environmental Impact Studies : It serves as a bioindicator to assess the effects of nonionic surfactants found in detergents, herbicides, pesticides, paints, and cosmetics, as evidenced by studies like FT-IR spectroscopic analysis of rainbow trout liver exposed to nonylphenol (Cakmak et al., 2003).

  • Soil Ecosystem Protection : Nonylphenol, as an endocrine-disrupting chemical with estrogenic activity, is used in studies generating soil toxicity data to estimate hazardous concentrations in soil to protect soil ecosystems (Kwak et al., 2017).

  • Aquatic Organism Studies : Research on nonylphenol algal bioaccumulation and its effect through the trophic chain indicates its impact on hormone levels and metabolic enzymes in fish, affecting growth and ecosystem balance (Correa-Reyes et al., 2007).

  • Liver Toxicity and Stress Studies : Studies like "Nonylphenol induces liver toxicity and oxidative stress in rat" show how nonylphenol increases serum alkaline phosphatase, leads to liver damage, and modifies toxic effects on the liver through induction of oxidative stress (Kazemi et al., 2016).

  • Apoptosis and Cell Proliferation Research : Research such as "Nonylphenol induces apoptosis of Jurkat cells by a caspase-8 dependent mechanism" demonstrates how nonylphenol inhibits proliferation and causes mitochondrial membrane potential loss in cells (Yao et al., 2007).

  • Endocrine Disruption Studies : Numerous studies have identified nonylphenol as an endocrine disrupter affecting humans and the environment, with impacts on aquatic organisms, male fertility, and juvenile survival even at low concentrations (Soares et al., 2008).

  • Remediation Research : Investigations into methods like sonophotolysis for the degradation of nonylphenol in solutions highlight its potential in environmental remediation technologies (Xu et al., 2016).

  • Plant Toxicity Studies : Research on the occurrence, fate, and toxic effects of nonylphenol on plants, such as growth disorders and oxidative damage, is vital for understanding its impact on food security (de Bruin et al., 2019).

  • Neurotoxicity and Cognitive Research : Studies like "Behavioral Impairment and Oxidative Damage Induced by Chronic Application of Nonylphenol" explore the effects of chronic high doses of nonylphenol exposure on cognitive functions and oxidative stress in animals (Mao et al., 2010).

Safety And Hazards

Nonylphenol is highly toxic to aquatic life . It is persistent in the aquatic environment, moderately bioaccumulative, and extremely toxic to aquatic organisms . It may irritate the skin and is suspected of damaging fertility or the unborn child .

Future Directions

Due to its harmful effects on the environment, use and production of nonylphenol has been banned in European Union countries, alongside their precursors . The results of this study would provide data support for water quality criteria research and risk assessment of endocrine disruptors .

properties

IUPAC Name

2-nonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQQPOLDUKLAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073125
Record name 2-Nonylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB]
Record name Phenol, nonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1422
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

293-297 °C
Record name NONYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup)
Record name NONYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents
Record name NONYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.950 at 20 °C/4 °C
Record name NONYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

7.59 (Air = 1)
Record name NONYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C
Record name Nonylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1422
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name NONYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nonylphenol (NP) and 4-Octylphenol (4OP) have shown estrogenic properties both in vivo and in vitro. Researchers have known for years that estrogens induce a wide number of hepatotoxic actions in rodents. In order to study the acute hepatic effects exerted by NP and 4OP on rat liver the following endpoints were evaluated: relative liver weight (RLW), morphology, cell cycle and ploidy status, monooxygenase enzymes content and levels of both, cytosolic estrogen receptor (cER) and microsomal binding sites for estrogens (mEBS). Immature male Sprague-Dawley rats were injected intraperitoneally (i.p.) with 60 mg/kg of NP or 4OP for 1, 5 or 10 days. Despite the fact that RLW of the animals was not modified but any treatment, the histopathological study revealed the presence of an increase in the percentage of both, mitotic activity and Ki-67-labeling index (LI) in the livers from animals treated with alkylphenols in absence of any degenerative lesion. Furthermore, all the livers from alkylphenols-treated groups showed the presence of abnormal mitosis and c-mitosis. Although the levels of both, cER and cytochrome P450 (Cyt. P450) were not affected by any treatment, concentration of the mEBS was decreased after 10 days of treatment with alkylphenols. These findings taken together suggest that the exposition to alkylphenols induce cell proliferation and spindle disturbances and that these compounds are capable of modulating the expression of putative membrane receptors for estrogens.
Record name NONYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2-Nonylphenol

Color/Form

Pale-yellow, viscous liquid, Clear, straw colored, Colorless

CAS RN

136-83-4, 25154-52-3
Record name 2-Nonylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, nonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Nonylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nonylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nonylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NONYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R8721A3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NONYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Freezing point: -10 °C (sets to glass below this temperature)
Record name NONYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The alkylation reaction, example 11 from DE-A-1 271 682 was reworked analogously. In a 1 liter three-neck flask equipped with a thermometer, a magnetic stirring mechanism and a reflux condenser, 252.5 g (2.0 mole) nonene, 235.3 g (2.5 mole) phenol and 5.0 g catalyst from Example 2 and Example 3 were heated to 90° C. After 3 hours reaction time, the catalyst was filtered off. The filtrate was fractionated using a 10 cm Vigreaux column. In the boiling range from 159° C. to 181° C. the alkylation product nonyl phenol was obtained.
Quantity
252.5 g
Type
reactant
Reaction Step One
Quantity
235.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonylphenol
Reactant of Route 2
Reactant of Route 2
Nonylphenol
Reactant of Route 3
Reactant of Route 3
Nonylphenol
Reactant of Route 4
Reactant of Route 4
Nonylphenol
Reactant of Route 5
Reactant of Route 5
Nonylphenol
Reactant of Route 6
Reactant of Route 6
Nonylphenol

Citations

For This Compound
77,800
Citations
A Soares, B Guieysse, B Jefferson, E Cartmell… - Environment …, 2008 - Elsevier
… of nonylphenol ethoxylates which are widely used as industrial surfactants. Nonylphenol … biodegrade into several by-products including nonylphenol. Due to its physical–chemical …
Number of citations: 321 www.sciencedirect.com
RJ Maguire - Water Quality Research Journal, 1999 - iwaponline.com
… nonylphenol ethoxylates and nonylphenol in sewage treatment plants and their persistence in aquatic environments. Nonylphenol … products, including nonylphenol, are more persistent …
Number of citations: 303 iwaponline.com
Z Mao, XF Zheng, YQ Zhang, XX Tao, Y Li… - International journal of …, 2012 - mdpi.com
Nonylphenol (NP) is an ultimate degradation product of nonylphenol polyethoxylates (NPE) that is primarily used in cleaning and industrial processes. Its widespread use has led to the …
Number of citations: 175 www.mdpi.com
R Vazquez-Duhalt, F Marquez-Rocha… - Applied Ecology and …, 2005 - real-j.mtak.hu
… Nonylphenol ethoxylates (NPE) are surfactants used … as nonylphenol (NP) and short-chain nonylphenol ethoxylates. … potential public health risk of nonylphenol and its derivatives and …
Number of citations: 262 real-j.mtak.hu
PH Brunner, S Capri, A Marcomini, W Giger - Water Research, 1988 - Elsevier
… ), nonylphenol (NP), nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (… are metabolites of the nonionic surfactants of the nonylphenol polyethoxylate type (NPnEO). …
Number of citations: 345 www.sciencedirect.com
CG Naylor - Textile Chemist and Colorist, 1995 - p2infohouse.org
Nonylphenol ethoxylates (NPEs), 80% of the total APE volume. Formulated products for fiber sizing, spinning, weaving, fabric dyeing, scouring and washing commonly contain NPEs. …
Number of citations: 206 p2infohouse.org
XD Han, ZG Tu, Y Gong, SN Shen, XY Wang… - Reproductive …, 2004 - Elsevier
… When rats were treated with nonylphenol at 250mg/kg/day, … hormone increased in both nonylphenol treated groups. … increased with nonylphenol in a dose-dependent manner. …
Number of citations: 177 www.sciencedirect.com
G Bhandari, AR Bagheri, P Bhatt, M Bilal - Chemosphere, 2021 - Elsevier
… Nonylphenol is incorporated into the water matrices via agricultural run-off, wastewater … removal of nonylphenol seems a high-priority concern. Remediation of nonylphenol is possible …
Number of citations: 94 www.sciencedirect.com
T Isobe, H Nishiyama, A Nakashima… - … Science & Technology, 2001 - ACS Publications
Distributions of alkylphenols (APs) [ie, nonylphenol (NP), octylphenol (OP)], and nonylphenol monoethoxylate (NP1EO) in wastewater effluents, river water, and riverine and bay …
Number of citations: 508 pubs.acs.org
MHI Comber, TD Williams, KM Stewart - Water Research, 1993 - Elsevier
The acute and chronic toxicity of nonylphenol to the freshwater invertebrate Daphnia magna has been determined. The acute 24 and 48 h EC 50 values, based on immobilization, were …
Number of citations: 238 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.